molecular formula C5H9ClN2O2 B1651246 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 124999-50-4

1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B1651246
M. Wt: 164.59
InChI Key: IFXANBNZKAKWAB-UHFFFAOYSA-N
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Description

1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride is a compound with the CAS Number: 124999-50-4 . It has a molecular weight of 164.59 . It is a powder at room temperature .


Synthesis Analysis

Imidazole synthesis often involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot oxidative condensation of ketones and amidines has also been reported . In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H8N2O2.ClH/c1-7-2-4 (5 (8)9)6-3-7;/h3-4H,2H2,1H3, (H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its UV spectrum has λ max at 222 nm (log ε: 3.79), 316 nm (log ε: 3.96) . Its 1H NMR spectrum (500 MHz, DMSO-d6) and 13C NMR spectrum (100 MHz, DMSO-d6) have been reported .

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • 4,5-Imidazoledicarboxylic Acid is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities. It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .
  • Material Science

    • It may be used in the synthesis of lanthanide sulfate–carboxylates, [Ln (HIMC) (SO 4) (H 2 O)] (Ln = Dy and Eu, HIMC = 4-imidazolecarboxylic acid) by in situ decarboxylation in the presence of Cu (II) ions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain the 1,3-diazole ring . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical applications.

properties

IUPAC Name

1-methyl-4,5-dihydroimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-7-2-4(5(8)9)6-3-7;/h3-4H,2H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXANBNZKAKWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride

CAS RN

124999-50-4
Record name 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124999-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 3
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 6
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride

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